BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

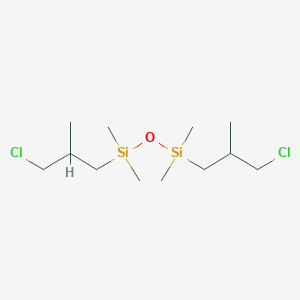

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is an organosilicon compound characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and a 3-chloro-2-methyl-propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE typically involves the hydrosilylation reaction. This reaction includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The general synthetic route can be summarized as follows:

Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methyl-propene and 1,1,3,3-tetramethyl-disiloxane.

Catalyst: A platinum-based catalyst, such as Karstedt’s catalyst, is commonly used to facilitate the hydrosilylation reaction.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with efficient mixing and temperature control systems.

Continuous Flow Systems: Continuous flow reactors may be employed to enhance production efficiency and yield.

Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or methanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as alkoxy-silanes, amino-silanes, or thio-silanes are formed.

Oxidation Products: Silanols or siloxanes are the primary products.

Reduction Products: Silanes are the major products formed.

Wissenschaftliche Forschungsanwendungen

Surface Treatment in Semiconductor Manufacturing

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE has been utilized as a surface treatment agent in semiconductor manufacturing processes. Its ability to modify surface characteristics makes it suitable for enhancing the adhesion properties of various substrates.

- Case Study : A patent describes its use in surface treatment compositions for wafers, where it improves the wettability and adhesion of photoresist materials during lithography processes .

Precursor in Organosilicon Synthesis

This compound serves as a precursor for synthesizing other organosilicon compounds. Its chlorinated groups can facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Example : It can be used to create siloxane polymers with tailored properties for applications in coatings and sealants.

Biological Modifications

Research indicates that this compound may have potential applications in modifying biomolecules. Its reactive chlorinated groups can be utilized to attach to proteins or nucleic acids, potentially improving their stability or functionality.

- Investigation : Studies are ongoing to explore its efficacy in drug delivery systems and bioconjugation techniques.

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications that enhance stability or functionality.

Pathways Involved: The compound may participate in pathways involving siloxane bond formation or cleavage, influencing the properties of the modified molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilazane: Similar structure but contains a nitrogen atom instead of an oxygen atom.

1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilane: Similar structure but lacks the oxygen atom between the silicon atoms.

Uniqueness

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is unique due to the presence of the oxygen atom between the silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE (C12H28Cl2OSi2) is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by two chlorinated isobutyl groups and a tetramethyldisiloxane backbone. Its molecular weight is approximately 315.43 g/mol, and it exhibits hydrolytic stability under neutral conditions, indicating limited reactivity with water . The compound's structure allows for interactions with various biological targets, which can lead to diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chlorinated groups may interact with enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways critical for cellular function.

- Cell Membrane Interaction : The hydrophobic siloxane backbone allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorinated moieties can disrupt microbial cell membranes or interfere with vital metabolic processes .

Cytotoxic Effects

Studies have shown that certain siloxane compounds can induce cytotoxic effects in various cell lines. The mechanism often involves the induction of apoptosis through ROS generation and disruption of cellular signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of siloxanes against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability upon treatment with chlorinated siloxanes, including this compound .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to increased levels of ROS and altered expression of apoptosis-related proteins .

Research Findings

Eigenschaften

IUPAC Name |

(3-chloro-2-methylpropyl)-[(3-chloro-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-12H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECGSMRYEXLPFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.